Kappadione
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDGSYHBCMXSI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Na4O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217202 | |
| Record name | Menadiol sodium diphosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6700-42-1 | |
| Record name | Menadiol sodium diphosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadiol sodium diphosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENADIOL SODIUM DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Kappadione
Precursor Chemistry and Synthetic Pathways to Menadiol (B113456) Sodium Diphosphate (B83284) (Kappadione)
The foundational step in the synthesis of Menadiol Sodium Diphosphate involves the conversion of menadione (B1676200) (2-methyl-1,4-naphthoquinone) into its reduced form, menadiol (2-methyl-1,4-naphthalenediol) mdpi.comnih.govbeilstein-journals.org. Menadiol itself is an intermediate in the biological conversion of vitamin K3 to MK-4 and can be oxidized back to menadione under experimental conditions mdpi.comwikipedia.orgias.ac.in.
Several reducing agents have been effectively employed for the transformation of menadione to menadiol. Sodium dithionite (B78146) (also known as sodium hydrosulfite) is a commonly used reagent, with reactions typically conducted in aqueous or alcoholic media at ambient temperatures mdpi.comnih.govbeilstein-journals.org. Variations include using acetic acid and water or diethyl ether as solvents, and the process can be enhanced by ultrasound irradiation beilstein-journals.org. Stannous chloride dihydrate has also been reported as an efficient reducing agent, leading to menadiol sodium diphosphate hexahydrate with a high total yield of over 72% through a process that includes deoxidation, hydrolysis, calcium salt formation, and recrystallization researchgate.net. This method is noted for its simplicity, ease of control, and cost-effectiveness, making it suitable for industrial production researchgate.net.
Phosphorylation Strategies for Menadiol Derivatization
Once menadiol is obtained, the subsequent critical step is its derivatization through phosphorylation to yield menadiol sodium diphosphate. This process involves the introduction of two phosphate (B84403) groups onto the menadiol molecule . A notable strategy for this derivatization involves the reaction of menadiol with phosphorus oxychloride, typically utilizing pyridine (B92270) as a solvent tandfonline.com. Following the phosphorylation reaction, the mixture is quenched with water, and solid sodium carbonate is added. The pyridine layer is then separated and removed tandfonline.com. The final product, the sodium salt of menadiol diphosphate, is usually obtained through neutralization with sodium hydroxide (B78521) and subsequent crystallization, often yielding the hexahydrate form . Early methods, such as the Fieser procedure, faced challenges related to the separation of pyridine byproducts and inorganic phosphates, indicating the need for extensive purification steps tandfonline.combeilstein-journals.orgresearchgate.net.
Role of Menadione and Menadiol in this compound Synthesis
Menadione (vitamin K3) serves as the primary synthetic precursor for this compound nih.govbeilstein-journals.org. It undergoes a crucial reduction to form menadiol (also known as vitamin K4 or dihydrovitamin K3), which acts as an essential intermediate in the synthetic pathway mdpi.comnih.govbeilstein-journals.orgwikipedia.orgmedchemexpress.commedchemexpress.comchemsrc.com. The instability of menadiol in solution, where it can spontaneously oxidize back to menadione, necessitates careful control during the phosphorylation step, sometimes requiring the use of an excess of menadiol to ensure efficient conversion to this compound mdpi.comresearchgate.net. Thus, menadione is the starting building block, and menadiol is the direct substrate for the diphosphate formation, highlighting their sequential and indispensable roles in this compound synthesis.
Derivatization and Structural Modification Approaches for this compound Analogs
The naphthoquinone core, inherent to this compound's structure, is a highly reactive moiety due to its dicarbonyl sequence, making it amenable to various chemical modifications researchgate.net. Strategies for derivatization and structural modification of naphthoquinone derivatives, including those related to this compound, often target the 2nd and 3rd positions of the 1,4-naphthoquinone (B94277) ring mdpi.com.
Strategies for Modifying the Naphthoquinone Core Structure
Various synthetic strategies are employed to modify the naphthoquinone core, allowing for the introduction of diverse chemical functionalities:
Nucleophilic Additions and Substitutions: The Michael 1,4-addition reaction is a common approach to directly incorporate nucleophilic atoms, such as nitrogen or oxygen, into the naphthoquinone ring mdpi.com. For halogenated naphthoquinone derivatives, nucleophilic substitution reactions are frequently utilized mdpi.com.
Reaction with Heterocyclic and Aromatic Nucleophiles: Menadione (2-methyl-1,4-naphthoquinone) can react with various heterocyclic ring-substituted nucleophiles, including 1-piperonylpiperazine, 1-(2-furoyl)piperazine, 1-(2-aminoethyl)piperidine, 1-(2-aminoethyl)pyrrolidine, and 2,6-dimethyl morpholine (B109124) ias.ac.in. Aromatic amines like 2,4-dimethoxyaniline (B45885) and 4-methoxyaniline have also been used to synthesize novel vitamin K3 analogs researchgate.net.
Oxidative Cyclization: This strategy can lead to the formation of fused-ring structures tandfonline.com.
Nitrogen Atom Insertion: Novel methods allow for the insertion of nitrogen atoms directly into naphthoquinone rings, leading to the construction of structurally valuable polycyclic heterocycles under mild conditions researchgate.net.
Arylation: The arylation of 1,4-naphthoquinone, for example, using palladium acetate, provides a route to introduce aryl groups onto the core structure ijfmr.com.
Modifications of Carbonyls: For 1,2-naphthoquinone (B1664529) derivatives, modifications at the β-carbonyls can lead to the formation of new compounds containing groups such as hydroxylamines, oxiranes, hydrazones, and various heterocycles beilstein-journals.org.
Glycosylation: Attaching per-O-acetyl-O- and per-O-acetyl-S-glycoside substituents to the quinone core is another method for derivatization jst.go.jp.
These strategies enable the creation of a wide array of naphthoquinone analogs with altered physicochemical and biological properties.
Influence of Structural Modifications on Molecular Interactions (theoretical)
Theoretical and computational studies play a crucial role in understanding how structural modifications to this compound and its analogs influence their molecular interactions. These in silico methods provide insights into binding affinities, stability, and reactivity, which are challenging to ascertain through experimental means alone ijfmr.commdpi.comsbq.org.brfrontiersin.orgnih.gov.
Key computational methodologies employed include:
Density Functional Theory (DFT): DFT is widely used to investigate the electronic structure, stability, and reactivity of naphthoquinone derivatives. It can reveal how substituents (e.g., -Br and -O-H) influence the electronic structure through inductive effects and how intramolecular hydrogen bonding affects molecular geometry and the formation of quasi-rings mdpi.comfrontiersin.orgresearchgate.netrsc.org.
Molecular Docking: This technique predicts the binding affinity and interactions between a ligand (the modified compound) and a target protein or receptor ijfmr.comsbq.org.brfrontiersin.orgnih.gov. Docking studies can suggest the nature of binding forces, such as hydrogen bonding and electrostatic (dipole-dipole) interactions, which are crucial for molecular association sbq.org.brnih.gov. For instance, studies on arylated 1,4-naphthoquinone derivatives have shown stronger binding interactions with specific protein active sites, suggesting enhanced inhibition potential ijfmr.com.
Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time, particularly at various temperatures frontiersin.org. Car–Parrinello Molecular Dynamics (CPMD) can be used to assess cooperative effects in systems with multiple hydrogen bonds mdpi.com.
Quantum Chemical Calculations: Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) theory are used to quantify hydrogen bond strength and characterize their nature (covalent vs. non-covalent) researchgate.net. Non-Covalent Interaction (NCI) isosurfaces can visually represent these interactions researchgate.net.
Aromaticity and Reactivity Descriptors: The Harmonic Oscillator Model of Aromaticity (HOMA) index is used to evaluate changes in the aromaticity of fused rings upon substitution mdpi.comresearchgate.net. Frontier Molecular Orbital (FMO) analysis provides valuable insights into the chemical reactivity and stability of compounds by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels frontiersin.org.
Energy Partition Analysis: This analysis helps identify the dominant forces stabilizing molecular systems, such as electrostatic interactions researchgate.net.
Theoretical studies have, for example, examined the association of menaquinones with membranes, which is vital for understanding their role in bacterial electron transport systems mdpi.com. The computational prediction of molecular features and interactions is a powerful tool for designing and optimizing this compound analogs with desired properties.
Molecular and Biochemical Mechanisms of Kappadione Activity
Investigation of Kappadione's Molecular Interactions with Specific Biological Targets (Non-Clinical Focus)
Analysis of this compound Binding to Viral Non-Structural Proteins
Binding Affinity and Interaction Dynamics (in silico insights)
Computational methodologies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in assessing the binding affinity and dynamic interactions between small molecules like this compound and their target proteins f1000research.comnih.govfrontiersin.orgeasychair.orgmdpi.comnih.govmdpi.comresearchgate.netscielo.sa.cr. These in silico approaches provide insights into the stability and conformational changes of protein-ligand complexes easychair.orgmdpi.commdpi.com.
A notable computational study revealed that this compound binds efficiently to the PAX2 transcription factor, exhibiting a binding energy of -9.819 kcal/mol iiita.ac.innih.govnus.edu.sg. This strong binding affinity suggests a significant interaction at the molecular level. Furthermore, this compound has been included in molecular dynamics simulations investigating interactions with other viral proteins, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), indicating its utility in computational drug repurposing studies f1000research.comfrontiersin.org.
Table 1: In Silico Binding Affinity of this compound
| Target Protein | Binding Energy (kcal/mol) | Computational Method | Reference |
| PAX2 Transcription Factor | -9.819 | Molecular Docking | iiita.ac.innih.govnus.edu.sg |
Modulation of Transcription Factor Activity by this compound
This compound has been observed to modulate the activity of various transcription factors. For instance, it can trigger the activation of the transcription factor NF-kappa-B in dermal microvascular endothelial cells and atrial tissues drugbank.com. More specifically, computational studies have focused on its interaction with the PAX2 transcription factor f1000research.comnih.govnus.edu.sgpatsnap.comf1000research.comresearchgate.net.
Computational Assessment of this compound Binding to PAX2 Transcription Factor
The interaction between this compound and the PAX2 transcription factor has been computationally assessed through molecular docking studies nih.govnus.edu.sgpatsnap.comresearchgate.net. In one such study, the three-dimensional (3D) structure of the PAX2 protein was modeled to investigate its binding characteristics iiita.ac.innih.govnus.edu.sg. The computational analysis demonstrated that this compound binds effectively to PAX2, with a calculated binding energy of -9.819 kcal/mol iiita.ac.innih.govnus.edu.sg. This finding highlights this compound's potential as a ligand for PAX2.
Mechanisms of this compound-Mediated Disruption of Protein-DNA Interactions
Further investigation into the mechanism of this compound's activity involved docking the PAX2 protein with DNA both in the presence and absence of the compound nih.govnus.edu.sgpatsnap.comresearchgate.net. These studies revealed that the presence of this compound significantly disrupted the binding of DNA to key effector residues within the PAX2 protein nih.govnus.edu.sgpatsnap.comresearchgate.net. This disruption effectively prevented the DNA from making contact with the crucial binding region necessary for protein translation nih.govnus.edu.sgpatsnap.comresearchgate.net. By occupying this DNA binding region, this compound can manipulate the mechanism by which DNA interacts with PAX2 nih.govnus.edu.sgpatsnap.comresearchgate.net. This inhibition of PAX2-DNA binding, as proposed through in silico approaches, suggests a beneficial strategy for combating chemoresistance in pancreatic ductal adenocarcinoma (PDAC) f1000research.comiiita.ac.innih.govnus.edu.sgpatsnap.comf1000research.comresearchgate.net.
Interactions with Other Protein Systems (from network analyses)
Network analyses are powerful tools used to understand the broader molecular associations of compounds and identify potential therapeutic targets by integrating protein-protein interaction (PPI) data and drug-target relationships oup.commdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov. This compound has been identified within such analyses, providing insights into its potential interactions beyond its primary role.
Computational Predictions of this compound Binding to Diverse Protein Targets
This compound has been included in computational drug repurposing studies aimed at identifying potential interactions with diverse protein targets f1000research.comfrontiersin.org. For instance, it was considered in a study targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) f1000research.comfrontiersin.org. While some computational screenings may include this compound, its stable binding to all tested targets is not always observed; for example, it was not found to bind stably to the RNA methyltransferase Rv3366 in a specific study nih.gov. As a vitamin K derivative and an anticoagulant, this compound inherently interacts with proteins involved in the coagulation cascade, such as prothrombin, factor VII, factor IX, and factor X, which are vitamin K-dependent proteins wikipedia.orgdrugbank.comdrugbank.compharmaoffer.comdrugbank.comoup.comiarc.fr.
Network-Based Analysis of this compound's Potential Molecular Associations
Network-based analyses integrate diverse biological data to map the molecular associations of compounds oup.commdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov. In the context of such analyses, this compound has been highlighted among drugs that target components of the coagulation cascade oup.com. This is particularly relevant in understanding its molecular associations within biological networks related to blood coagulation and associated pathways, especially in conditions where coagulation disorders are a concern, such as COVID-19 oup.com. These network-based approaches offer a systemic understanding of how this compound might influence broader biological processes through its known and predicted protein interactions oup.commdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov.
Advanced Computational and Theoretical Studies of Kappadione
Quantum Chemical Calculations and Electronic Structure Analysis of Kappadione
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to analyze the electronic structure and properties of this compound and related vitamin K derivatives. These calculations provide fundamental insights into molecular geometry, electronic distribution, and reactivity.
Studies involving vitamin K analogs, including menadione (B1676200) (Vitamin K3), have utilized quantum chemical calculations to characterize their equilibrium molecular structure. For instance, the equilibrium molecular structure of 2-methyl-1,4-naphthoquinone (Vitamin K3) has been experimentally characterized using gas-phase electron diffraction, supported by quantum-chemical calculations at the B3LYP/cc–pVTZ level using the GAUSSIAN 03 software package. These analyses help in understanding the spatial arrangement of atoms and the stability of different conformations. researchgate.net
Furthermore, DFT methods, such as B3LYP/6-311G (d,p), have been employed to calculate molecular structures, HOMO-LUMO (Highest Occupied Molecular Orbital – Lowest Unoccupied Molecular Orbital) energies, Molecular Electrostatic Potential (MEP), and other electronic properties of vitamin K compounds. nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and electron transfer characteristics. Analyzing these orbitals can confirm charge transfer within the molecule, which is vital for understanding its interaction potential. iiita.ac.in
The application of DFT extends to studies involving this compound, where it has been used in conjunction with Quantitative Structure-Activity Relationship (QSAR) and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analyses to investigate its inhibitory effects on SARS-CoV-2 non-structural proteins. researchgate.net Such studies leverage electronic structure information to predict how this compound might interact with biological targets at an atomic level.
An example of electronic property analysis is presented in the context of vitamin K interactions with solvents:
| Property/Method | Description | Relevance to this compound | Source |
|---|---|---|---|
| DFT (B3LYP/6-311G (d,p)) | Calculation of molecular structures, HOMO-LUMO energies, MEP, and electronic properties. | Provides insights into reactivity and electronic distribution. | nih.gov |
| NCI-RDG | Analysis of non-covalent interactions. | Elucidates intermolecular forces in complexes. | researchgate.netnih.gov |
| AIM (Atoms in Molecule) | Topological analysis of electron density. | Helps understand bonding and intermolecular interactions. | nih.gov |
| LOL (Localized Orbital Locator) | Visualization of electron localization. | Reveals bonding patterns and lone pairs. | nih.gov |
| ELF (Electron Localization Function) | Characterization of electron pairing and localization. | Indicates regions of chemical bonding and non-bonding electron density. | nih.gov |
Molecular Dynamics Simulations of this compound and its Complexes
Molecular Dynamics (MD) simulations are indispensable tools for exploring the dynamic behavior of this compound and its complexes with biological macromolecules. These simulations provide time-dependent insights into conformational changes, binding mechanisms, and stability.
This compound has been investigated using MD simulations in the context of drug repurposing. For instance, its interaction with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) protein has been studied through MD simulations, revealing detailed protein-ligand interaction diagrams and identifying specific residues involved in binding over the simulation time. f1000research.com Furthermore, MD simulations have been employed to assess the binding stability of this compound with targets such as RNA methyltransferase Rv3366, a potential drug target for combating drug-resistant Mycobacterium tuberculosis. nih.gov
These simulations often involve specialized software packages like Gromacs and Schrodinger's computer-aided drug discovery tools, enabling comprehensive analysis of the system's evolution over time. f1000research.com
Understanding the conformational dynamics of this compound within protein binding pockets is crucial for deciphering its mechanism of action and optimizing its binding affinity. MD simulations allow researchers to observe how the ligand and the protein adapt to each other upon binding.
In studies involving this compound, the conformational dynamics are assessed by analyzing the stability and compactness of the ligand-protein complex throughout the simulation. This includes evaluating parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, which indicate the deviation of atomic positions from a reference structure and the flexibility of specific residues, respectively. iiita.ac.in The interaction diagrams generated from MD simulations highlight the persistent interactions between this compound and key amino acid residues in the binding site, providing a dynamic view of the binding pose and potential conformational changes that occur upon binding. f1000research.com
The binding stability of this compound and its complexes is often evaluated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. This approach allows for the decomposition of binding free energy into different components, including gas-phase interactions (e.g., van der Waals and electrostatic energies) and solvation effects (e.g., polar and non-polar contributions). nih.gov
Studies on vitamin K derivatives have explicitly investigated the molecular interactions with various solvents (e.g., water, methanol, triacetin) using topological analyses like Atoms in Molecule (AIM), Non-Covalent Interaction (NCI) index, Reduced Density Gradient (RDG), Localized Orbital Locator (LOL), and Electron Localization Function (ELF). These analyses provide a detailed picture of the nature and strength of intermolecular forces, including hydrogen bonding, van der Waals forces, and steric effects, which are critical for understanding solvation and binding. nih.gov
| Energy Component | Description | Contribution to Binding Stability | Source |
|---|---|---|---|
| Gas-phase interactions | Electrostatic and van der Waals interactions between ligand and protein. | Favorable interactions contribute to stronger binding. | nih.gov |
| Solvation effects | Energy associated with desolvation of ligand and protein, and resolvation of the complex. | Can be favorable or unfavorable; hydrophobic effects often drive binding. | nih.govnih.gov |
| MM/GBSA | Computational method to estimate binding free energy. | Provides a quantitative measure of binding strength, considering various energy terms. | nih.gov |
Conformational Dynamics of this compound in Protein Binding Pockets
Computational Approaches to Structure-Activity Relationship (SAR) at a Molecular Interaction Level
Computational approaches to Structure-Activity Relationship (SAR) at a molecular interaction level aim to establish correlations between the chemical structure of this compound and its biological activity, focusing on the specific molecular interactions that drive these effects.
Quantitative Structure-Activity Relationship (QSAR) studies, often coupled with DFT calculations, are used to build predictive models that relate structural descriptors of this compound to its observed activities. researchgate.net These descriptors can include electronic properties (e.g., HOMO-LUMO energies, partial charges), steric parameters (e.g., molecular volume, shape), and hydrophobic characteristics.
At a molecular interaction level, computational SAR involves analyzing the binding poses and interaction patterns of this compound with its target proteins. For instance, in silico studies have proposed that this compound's ability to inhibit PAX2-DNA binding could be beneficial for combating chemoresistance in pancreatic ductal adenocarcinoma. researchgate.netresearchgate.netniituniversity.in This highlights the importance of understanding how specific structural features of this compound contribute to its inhibitory activity through molecular interactions.
Molecular orbital and electrostatic potential analyses are critical in this context, as they elucidate the reactivity and complementarity of this compound within a binding pocket. Identifying the exact binding pose and the nature of interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) helps to uncover the underlying SAR. researchgate.net Even a single chemical bond length, derived from DFT calculations, has been shown to correlate strongly with a molecule's acidity (pKa), demonstrating how subtle structural features can be linked to molecular properties relevant to activity. researchoutreach.org
Development and Application of Predictive Models for this compound's Molecular Behavior
The development and application of predictive models are integral to understanding and forecasting this compound's molecular behavior, particularly in drug discovery and repurposing. These models leverage computational data to anticipate how this compound will interact within complex biological systems.
Machine learning approaches are increasingly utilized to build predictive models for drug behavior. For example, machine learning studies have investigated the association between vitamin K (including its derivatives like this compound) and SARS-CoV-2, indicating their role in identifying potential therapeutic candidates. researchgate.net
Drug-protein interaction networks represent another form of predictive modeling. These networks integrate data on drugs and their target proteins, allowing researchers to identify potential drug candidates for new indications. This compound has been included in such networks, for instance, in studies aimed at drug repurposing for Alzheimer's disease, where it was identified as potentially regulating Apolipoprotein C-I (APOC1) through interactions with its neighbors. mdpi.com This demonstrates how network-based models can predict novel therapeutic avenues for existing compounds.
Furthermore, computational methods can develop models to predict fundamental molecular properties, such as pKa values. The "Ab Initio Bond Lengths-pKa (AIBL-pKa)" method, which uses regression modeling based on quantum-chemically derived bond lengths, provides accurate estimates of pKa for new or existing molecules. researchoutreach.org While not specific to this compound, this illustrates the type of predictive models that can be developed for molecular behavior based on advanced computational studies. Quantum calculations of electronic structure can also lead to predictive models for the behavior of many-atom systems under varying conditions, defining different regimes of molecular states. aps.org
These predictive models, built upon quantum chemical calculations, molecular dynamics simulations, and machine learning, contribute significantly to a comprehensive understanding of this compound's molecular behavior and its potential applications in various biological contexts.
Kappadione in Basic Biological Systems and Processes Excluding Human Physiology
Biochemical Characterization of Kappadione in Cell-Free Systems
The biochemical characterization of this compound and its active metabolite, menadione (B1676200), in cell-free systems primarily revolves around their redox properties and interactions with various enzymes. Menadione, a synthetic naphthoquinone, can undergo one-electron reduction by enzymes such as microsomal NADPH–cytochrome P450 reductase and mitochondrial NADH–ubiquinone oxidoreductase (complex I), leading to redox cycling. Alternatively, it can undergo two-electron reduction by NAD(P)H–quinone oxidoreductase, a detoxification pathway drugbank.com. These enzymatic reductions illustrate the compound's capacity to participate in electron transfer processes within a controlled environment.
Enzyme Kinetics of this compound-Dependent Reactions
Studies on the enzyme kinetics of reactions involving menadiol (B113456) diphosphate (B83284) (this compound) or related menaquinols have been conducted in non-human systems. For instance, investigations into Escherichia coli nitrate (B79036) reductase A (NarGHI) have provided evidence for distinct electron transfer pathways within this enzyme, mediated by menaquinol (B15198786) ncats.io. Transient kinetic studies have been employed to examine the heme reduction process in Escherichia coli nitrate reductase A when interacting with menaquinol ncats.io. These studies contribute to understanding the catalytic rates and mechanisms by which enzymes in bacterial systems process vitamin K derivatives, often analyzed within the framework of Michaelis-Menten kinetics, which describes how reaction rates depend on enzyme and substrate concentrations libretexts.org.
Reconstituted Biochemical Pathways Involving this compound
While this compound's primary metabolic conversion in biological systems involves its dephosphorylation to menadione idrblab.net, and menadione's subsequent reduction by quinone reductases drugbank.com, the detailed reconstitution of multi-step biochemical pathways involving this compound in non-human, cell-free systems is not extensively documented in the provided literature. The conversion of menadione to active menaquinone-4, a form of vitamin K2, has been observed in vivo in some species after side-chain alkylation iarc.frnih.gov. However, specific comprehensive reconstituted pathways in cell-free, non-human contexts are not clearly described. The enzymatic reductions of menadione by various quinone reductases represent individual biochemical steps that could form part of a larger, reconstituted pathway, but explicit examples of such fully reconstituted systems involving this compound were not found.
Investigating this compound's Molecular Functions in Model Organisms or Cell Lines (Non-Human, Non-Clinical)
Research into this compound's molecular functions in non-human model organisms or cell lines has primarily relied on computational approaches to predict its interactions and potential effects on cellular machinery.
Impact on Cellular Pathways (e.g., gene expression, protein modification)
Computational studies have explored the potential impact of this compound on cellular pathways by examining its molecular interactions with key regulatory proteins. In an in silico study, this compound was investigated for its binding efficiency to the PAX2 transcription factor. The results indicated that this compound could bind to PAX2 with a binding energy of -9.819 kcal/mol researchgate.net. This molecular docking analysis suggested that this compound might disrupt the binding of PAX2 to DNA, thereby potentially interfering with protein translation and gene expression regulated by PAX2 researchgate.net. Such an interaction, if validated experimentally in non-human cell lines, could signify a direct impact on gene expression pathways.
Furthermore, this compound was computationally screened as a potential inhibitor against Rv3366, a SAM-dependent RNA methyltransferase found in Mycobacterium tuberculosis (M.tb) nih.gov. This enzyme is crucial for RNA modification in various organisms, including Escherichia coli, Aquifex aeolicus, Thermus thermophilus, and Saccharomyces cerevisiae, and its inhibition could address antibiotic resistance in M.tb nih.gov. While this compound was among eight drugs selected for molecular docking and dynamics simulations against Rv3366, the study concluded that this compound did not bind stably to the target protein nih.gov. This finding, although negative, represents a detailed research finding on this compound's molecular interaction with a bacterial protein.
Table 1: Computational Binding Affinity of this compound
| Target Protein | Organism/System | Binding Energy (kcal/mol) | Outcome | Reference |
| PAX2 | In silico (human protein, general mechanism) | -9.819 | Predicted to disrupt DNA binding | researchgate.net |
| Rv3366 | Mycobacterium tuberculosis (In silico) | Not stably bound | Did not bind stably | nih.gov |
Effects on Pathogen Replication Mechanisms (at a molecular level)
Based on the available scientific literature, there is no direct evidence or detailed research findings specifically demonstrating the effects of this compound on pathogen replication mechanisms at a molecular level in non-human systems. While this compound is a vitamin K derivative and vitamin K plays roles in various biological processes, the provided information does not link this compound directly to the molecular machinery of pathogen replication in non-human organisms or cell lines.
Q & A
Q. What ethical safeguards are critical when designing human-derived models for this compound research?
- Methodological Answer : Obtain informed consent for primary cell/tissue use and anonymize donor data. Follow institutional review board (IRB) protocols for genetic modification studies. For patient-derived xenografts, ensure compliance with animal welfare standards (e.g., AAALAC accreditation) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
